2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid
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Overview
Description
2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid is a complex organic compound with a molecular formula of C19H14O8. This compound is part of the chromene family, which is known for its diverse biological and pharmacological properties. Chromenes are oxygen-containing heterocycles that have been widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid typically involves the reaction of 2-oxo-4-phenyl-2H-chromene with diacetic acid derivatives. One common method includes the use of anhydrous potassium carbonate as a base and dry acetone as a solvent, with the reaction carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating green chemistry principles such as the use of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Scientific Research Applications
2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid can be compared with other similar compounds in the chromene family:
2-oxo-2H-chromene-3-carbonitriles: These compounds are known for their antimicrobial and anticancer activities.
7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: This compound has been studied for its fluorescent properties and potential use in imaging applications.
2-oxo-2H-chromene-3-carboxylic acid: Known for its anti-inflammatory and antioxidant activities.
Properties
Molecular Formula |
C19H14O8 |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2-[5-(carboxymethoxy)-2-oxo-4-phenylchromen-7-yl]oxyacetic acid |
InChI |
InChI=1S/C19H14O8/c20-16(21)9-25-12-6-14(26-10-17(22)23)19-13(11-4-2-1-3-5-11)8-18(24)27-15(19)7-12/h1-8H,9-10H2,(H,20,21)(H,22,23) |
InChI Key |
HHZXEPBSXHXMSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OCC(=O)O)OCC(=O)O |
Origin of Product |
United States |
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